Methyl imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Methyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of antimicrobial, antiviral, and anticancer agents .
Mechanism of Action
Target of Action
Methyl imidazo[1,2-a]pyridine-2-carboxylate is a derivative of the imidazo[1,2-a]pyridine class of compounds Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tuberculosis .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions to form the imidazo[1,2-a]pyridine core . Another approach involves the use of multicomponent reactions, where 2-aminopyridine, aldehydes, and isocyanides are reacted together to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with potential in drug discovery.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Uniqueness: Methyl imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and facilitates its use in various synthetic applications .
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOXYENNPRDCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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